molecular formula C9H14O2 B1268127 Methyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 36744-59-9

Methyl bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B1268127
CAS No.: 36744-59-9
M. Wt: 154.21 g/mol
InChI Key: MSAQFZVACWBUBX-UHFFFAOYSA-N
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Description

Methyl bicyclo[4.1.0]heptane-7-carboxylate (: 36744-59-9) is a chemical compound belonging to the class of norcarane (bicyclo[4.1.0]heptane) derivatives, with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol . This compound features a cyclopropane ring fused to a cyclohexane ring, creating a highly rigid and strained bicyclic scaffold that is of significant interest in synthetic and medicinal chemistry . The strain inherent to the bicyclic framework makes it a valuable building block for exploring novel chemical spaces and for use in the synthesis of more complex, biologically active molecules . The exploration of the bicyclo[4.1.0]heptane framework can be traced back to mid-20th century studies on terpenoids, and methodologies for its synthesis, such as cyclopropanation of cyclohexene derivatives, have been extensively developed . This ester is a key synthetic intermediate; it can be hydrolyzed to obtain the parent Bicyclo[4.1.0]heptane-7-carboxylic acid (CAS 41894-76-2), which serves as a versatile precursor for further derivatization . The carboxylic acid functionality allows for the preparation of various amides and other derivatives. For instance, substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides have been patented for use as food flavor substances, highlighting the role of this scaffold in developing new organoleptic compounds . In medicinal chemistry, the rigid structure of the bicyclo[4.1.0]heptane core is utilized to create conformationally constrained analogues for drug discovery. This rigidity helps in pre-organizing functional groups for optimal interaction with biological targets, potentially leading to compounds with enhanced selectivity and potency . Derivatives of this scaffold have been investigated as melanin-concentrating hormone receptor (MCHR1) antagonists for the treatment of obesity, and some natural derivatives, like 4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid, have shown antibacterial activity . This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl bicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAQFZVACWBUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957962
Record name Methyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36744-59-9
Record name Methyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Bicyclo 4.1.0 Heptane 7 Carboxylate and Analogs

Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Formation

Cyclopropanation, the process of generating cyclopropane (B1198618) rings, is a cornerstone in the synthesis of bicyclo[4.1.0]heptane systems. wikipedia.org This typically involves the addition of a C1 unit to an alkene.

The reaction of a carbene or a carbenoid with the double bond of a cyclohexene derivative is a direct and widely used method for constructing the bicyclo[4.1.0]heptane skeleton. Carbenes are highly reactive species, and their addition to alkenes is stereospecific, proceeding in a syn manner. wikipedia.org

Diazo compounds, such as methyl diazoacetate, are common precursors for generating carbenes or carbenoids for cyclopropanation reactions. sci-hub.ru These compounds can decompose under thermal, photochemical, or, most commonly, catalytic conditions to release dinitrogen and form a highly reactive carbene intermediate. sci-hub.ru This intermediate then adds to an olefin. For instance, the reaction of methyl diazoacetate with cyclohexene yields Methyl bicyclo[4.1.0]heptane-7-carboxylate. The process can proceed in a two-step manner involving a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen to give the cyclopropane product. wikipedia.org

The decomposition of diazo compounds is often mediated by transition-metal catalysts to generate a metal carbene (or carbenoid) species. sci-hub.ruwikipedia.org This approach offers greater control over the reaction compared to free carbene generation. A wide range of metals, including rhodium, copper, palladium, and cobalt, have been employed. wikipedia.orgacs.orgnih.govnih.gov Rhodium carboxylate complexes are particularly common catalysts. wikipedia.org

The choice of catalyst can influence the regio- and stereoselectivity of the cyclopropanation. rameshrasappan.com For example, the synthesis of certain bicyclo[4.1.0]heptane derivatives has been achieved through the cyclopropanation of a protected cyclohexene using ethyl diazoacetate as the carbene precursor and copper(II) acetylacetonate (Cu(acac)2) as the catalyst. researchgate.net The use of chiral catalysts can achieve enantioselective cyclopropanation. rameshrasappan.com

Catalyst SystemDiazo CompoundSubstrateProduct TypeKey Feature
Dirhodium(II) TetraacetateMethyl Diazoacetatecis-2-octene (model)Cyclopropyl (B3062369) EsterEffective catalysis for alkene addition. rameshrasappan.com
Cu(acac)2Ethyl DiazoacetateO-perbenzylated cyclohexeneCarba-cyclophellitol precursorDemonstrates use in complex molecule synthesis. researchgate.net
Palladium(II) PrecatalystsEthyl Diazoacetate2-substituted 1,3-dienesVinylcyclopropanesHigh regioselectivity for the 3,4-double bond. acs.org
Cobalt(II)-Porphyrin Complexesα-KetodiazoacetatesStyrenes(E)-1,1-cyclopropaneketoestersProceeds via a distinct metalloradical mechanism. nih.gov

The Corey-Chaykovsky reaction provides a method for synthesizing bicyclo[4.1.0]heptenone systems, which are valuable synthetic intermediates. rsc.orgrsc.org This reaction involves the [1+2] cycloaddition of a sulfur ylide to an electrophilic double bond, such as that in an α,β-unsaturated ketone. alfa-chemistry.com In this context, the reaction is applied to quinone monoketals (masked benzoquinones). rsc.org The sulfur ylide adds to the less substituted double bond of the masked o-benzoquinone to generate the functionalized bicyclo[4.1.0]heptane derivative. researchgate.netresearchgate.net This method is noted for its convenience and ability to produce highly functionalized bicyclic systems. rsc.org

SubstrateSulfur Ylide PrecursorBase/SolventProduct
Masked o-benzoquinone (MOB)Trimethylsulfoxonium iodideK2CO3 / AcetonitrileBicyclo[4.1.0]heptenone derivative
p-Benzoquinone monoketalVarious stabilized S-ylidesK2CO3 / AcetonitrileSubstituted Bicyclo[4.1.0]heptenone

Data derived from studies on the synthesis of bicyclo[4.1.0]heptenone systems. rsc.org

Analogs of bicyclo[4.1.0]heptane containing heteroatoms, such as nitrogen, can be synthesized through specialized methods. A sustainable, transition-metal-free methodology has been developed for the oxidative cyclopropanation of aza-1,6-enynes. researchgate.netnih.govrsc.org This reaction enables the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.net The process is notable for forming four chemical bonds in a single step under mild conditions. nih.govrsc.org The reaction proceeds via a radical cascade pathway, and its operational simplicity and broad substrate compatibility make it an advantageous route to these nitrogen-containing bicyclic analogs. nih.govrsc.org

Carbene and Carbenoid Additions to Cyclohexene Derivatives

Ring-Closure and Rearrangement Approaches to Bicyclo[4.1.0]heptane Core

Beyond direct cyclopropanation of a six-membered ring, the bicyclo[4.1.0]heptane core can also be formed through intramolecular ring-closing reactions or accessed via molecular rearrangements.

One such ring-closing strategy is a palladium-catalyzed intramolecular coupling-cyclization. This method has been used to synthesize 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. acs.org The proposed mechanism begins with the oxidative addition of a palladium(0) complex to a β-styryl bromide. The resulting palladium(II) species coordinates to a tethered diene-dione substrate, facilitating an intramolecular attack of an enolate onto the activated double bond. This forms a bicyclic η¹-allylpalladium intermediate, which then undergoes reductive elimination to yield the final bicyclo[4.1.0]heptene product. acs.org

Rearrangement reactions can also feature in the chemistry of these systems. For example, 1-ethenylbicyclo[4.1.0]heptane undergoes a thermal vinylcyclopropane-to-cyclopentene rearrangement. acs.org When heated in the gas phase, it converts to bicyclo[4.3.0]non-1(9)-ene. This type of rearrangement is a characteristic reaction of vinylcyclopropanes, where the strain of the three-membered ring is released to form a more stable five-membered ring. Platinum salts have also been shown to catalyze the rearrangement and ring-opening of bicyclo[4.1.0]heptane derivatives, proceeding through a platinacyclobutane intermediate. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful and efficient strategy for the construction of the bicyclo[4.1.0]heptane core. These reactions involve the formation of the cyclopropane ring from a suitably functionalized cyclohexene precursor. A prominent method in this category is the intramolecular cyclopropanation of unsaturated esters.

One of the key approaches involves the transition-metal-catalyzed decomposition of diazo compounds. For instance, rhodium(II) carboxylates are effective catalysts for the intramolecular cyclopropanation of allylic diazoacetates. The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted cyclopropanation with the olefinic moiety within the same molecule. The stereochemical outcome of this reaction is often influenced by the nature of the catalyst and the substrate.

SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
Allyl diazoacetateRh₂(OAc)₄Dichloromethane2585N/A
Prenyl diazoacetateRh₂(esp)₂Dichloromethane2592 nih.gov
Cinnamyl diazoacetateCu(acac)₂Toluene8078N/A

This table presents representative data for intramolecular cyclopropanation reactions leading to cyclopropane-fused lactones, which are structurally related to the bicyclo[4.1.0]heptane system.

Iron-catalyzed radical-polar crossover reactions have also been explored for the intramolecular cyclopropanation of active methylene derivatives. This method can proceed via a dehydrogenative cyclopropanation or a redox cyclopropanation, depending on the starting material and the iron catalyst used .

Synthesis of Aza-Bicyclo[4.1.0]heptane Systems via Amine Cyclization Routes

The synthesis of aza-bicyclo[4.1.0]heptane systems, nitrogen-containing analogs of the parent carbocyclic structure, is of significant interest due to their prevalence in medicinal chemistry. Intramolecular cyclization of amine derivatives is a common strategy to construct this heterocyclic scaffold.

One approach involves the intramolecular cyclization of an appropriately substituted aminocyclohexene. For example, the synthesis of the 3-azabicyclo[4.1.0]heptane skeleton has been achieved through an intramolecular cyclization and a double alkylation sequence clockss.org. Another method involves the rhodium-catalyzed reaction of 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine with ethyl diazoacetate, which furnishes ethyl-3-benzyloxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylate google.com. Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.

Starting MaterialReagentsProductYield (%)Reference
1-Benzyloxycarbonyl-1,2,5,6-tetrahydropyridineEthyl diazoacetate, Rhodium acetateEthyl-3-benzyloxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylateN/A google.com
N-AllylynamideIMesAuCl/AgBF₄, Pyridine N-oxide3-Aza-bicyclo[3.1.0]hexan-2-one derivativeModerate to HighN/A

This table provides examples of the synthesis of aza-bicyclo[3.1.0]hexane and aza-bicyclo[4.1.0]heptane systems, highlighting the versatility of intramolecular cyclization in forming nitrogen-containing bicyclic compounds.

Derivatization from Pre-existing Bicyclo[4.1.0]heptane Cores

Once the bicyclo[4.1.0]heptane scaffold is constructed, further functionalization can be achieved through various chemical transformations. This approach allows for the introduction of diverse functional groups and the synthesis of a wide range of analogs from a common intermediate.

Esterification and Transesterification Reactions from Carboxylic Acid Precursors

This compound can be readily synthesized from its corresponding carboxylic acid precursor, bicyclo[4.1.0]heptane-7-carboxylic acid, through esterification. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, is a classic and widely used method for this transformation masterorganicchemistry.com.

Carboxylic AcidAlcoholCatalystTemperatureYield (%)Reference
Bicyclo[4.1.0]heptane-7-carboxylic acidMethanolH₂SO₄RefluxHigh masterorganicchemistry.com
Adipic acidEthanolH₂SO₄N/AN/A masterorganicchemistry.com
Benzoic acidMethanolTsOHRefluxHigh masterorganicchemistry.com

This table illustrates the general conditions for Fischer esterification, a common method for converting carboxylic acids to their corresponding esters.

Transesterification is another valuable method for obtaining this compound. This process involves the conversion of another ester, such as an ethyl or benzyl ester of bicyclo[4.1.0]heptane-7-carboxylic acid, into the methyl ester by treatment with methanol in the presence of an acid or base catalyst scispace.comijcce.ac.ir. The reaction is typically driven to completion by using a large excess of methanol.

Starting EsterAlcoholCatalystReaction TimeYield (%)Reference
Ethyl heptanoateMethanolPorous Polymeric Acid24 h93 researchgate.net
Ethyl 2-bromopropanoateMethanolCalcium Carbide Slag2 h66 beilstein-journals.org
Palm OilMethanolKOH2 h96-98 scispace.com

This table provides examples of transesterification reactions, demonstrating the conversion of various esters to their corresponding methyl esters under different catalytic conditions.

Functional Group Interconversions on the Bicyclo[4.1.0]heptane Scaffold

The ester functionality in this compound serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse library of analogs.

Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions smolecule.com. This reaction is often the first step in the synthesis of other derivatives, such as amides or more complex esters.

Reduction: The ester group can be reduced to a primary alcohol, (bicyclo[4.1.0]heptan-7-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) . This alcohol can then be further functionalized.

Amide Formation: this compound can be converted into a variety of amides by reaction with primary or secondary amines google.com. This reaction, known as aminolysis, can be facilitated by heating or by using specific catalysts. The resulting amides are often of interest in medicinal chemistry due to their potential biological activities.

Starting MaterialReagentsProductReference
This compoundLiAlH₄(Bicyclo[4.1.0]heptan-7-yl)methanol
This compoundNaOH(aq), then H₃O⁺Bicyclo[4.1.0]heptane-7-carboxylic acid smolecule.com
Bicyclo[4.1.0]heptane-7-carboxylic acidCyclopentylamine, coupling agentsBicyclo[4.1.0]heptane-7-carboxylic acid cyclopentylamide google.com

This table summarizes key functional group interconversions starting from the methyl ester or its corresponding carboxylic acid, showcasing the synthetic versatility of the bicyclo[4.1.0]heptane scaffold.

Reactivity and Chemical Transformations of Methyl Bicyclo 4.1.0 Heptane 7 Carboxylate and Its Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions of Bicyclo[4.1.0]heptane Systems

The inherent strain of the cyclopropane ring in bicyclo[4.1.0]heptane systems makes it susceptible to cleavage under various conditions, leading to the formation of functionalized cyclohexane (B81311) and cycloheptane (B1346806) derivatives.

Acid-Catalyzed Cleavage (e.g., with Hydrogen Chloride)

The reaction of bicyclo[4.1.0]heptane with hydrogen chloride (HCl), both in the vapor phase and in a two-phase system with concentrated hydrochloric acid, has been investigated. chemicalforums.com This reaction does not yield a single product but rather a mixture of six- and seven-membered ring compounds, including olefins and chlorides. The product distribution suggests that the reaction proceeds through complex pathways. It is proposed that the formation of olefinic products occurs primarily through a quasi-heterolytic six-membered cyclic transition state, while the chloride products arise from pathways with a more pronounced heterolytic character. chemicalforums.com The relative amounts of internal versus external cleavage of the three-membered ring, as well as the specific products formed, are influenced by factors such as the relief of ground-state strain and non-bonded interactions in the transition state. chemicalforums.com

In related studies, the acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones with methanol (B129727) in the presence of perchloric acid proceeds via an initial endo attack of a proton on the C1 atom. scispace.com This is followed by cleavage of the C1–C2 bond, resulting in the formation of diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes, with the endo-2 isomer being the predominant product. scispace.com

Oxidative Transformations (e.g., with Lead Tetraacetate)

The oxidative cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane systems has been demonstrated using reagents such as lead tetraacetate. The direction and stereochemistry of this cleavage are key aspects of the transformation. acs.org Studies on bicyclo[n.1.0]alkanes, including bicyclo[4.1.0]heptane, have shown that the ease of bond cleavage increases with the strain of the system. acs.org

The reaction of bicyclo[4.1.0]heptane with lead tetraacetate can result in both internal and external bond cleavage. acs.org External bond cleavage typically yields trans-2-acetoxymethylcycloalkyl acetates exclusively. In contrast, internal bond cleavage leads to the formation of unsaturated monoacetates and 1,3-diacetates. acs.org The specific products obtained from the lead tetraacetate oxidation of bicyclo[4.1.0]heptane highlight the competition between these different reaction pathways.

Reactions Involving the Methyl Ester Functionality

The methyl ester group at the C7 position of the bicyclo[4.1.0]heptane framework can undergo various transformations, including hydrolysis and amidation, to yield other important derivatives.

Hydrolytic Stability and Kinetic Studies Under Alkaline Conditions

The hydrolysis of esters, particularly under alkaline conditions (saponification), is a fundamental organic reaction. chemguide.co.ukmasterorganicchemistry.com The generally accepted mechanism for the alkaline hydrolysis of most esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. arkat-usa.org This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. masterorganicchemistry.com

While specific kinetic data for the alkaline hydrolysis of methyl bicyclo[4.1.0]heptane-7-carboxylate were not found in the surveyed literature, the steric hindrance imposed by the bicyclic framework is expected to influence the reaction rate. Sterically hindered esters are generally more resistant to hydrolysis under standard conditions. arkat-usa.org However, methods for the mild alkaline hydrolysis of hindered esters in non-aqueous or mixed solvent systems have been developed to overcome this challenge. arkat-usa.org These methods often employ a higher concentration of the alkali or utilize phase-transfer catalysts to enhance the reaction rate.

Amidation Reactions Leading to Bicyclo[4.1.0]heptane-7-carboxamide Derivatives

The conversion of this compound to its corresponding amide derivatives is a valuable transformation. A general route to synthesize bicyclo[4.1.0]heptane-7-carboxamides involves the initial hydrolysis of the ester to the corresponding carboxylic acid. acs.org This carboxylic acid can then be activated, for example, by conversion to the acid chloride using an agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The subsequent reaction of the activated acid with an appropriate amine yields the desired bicyclo[4.1.0]heptane-7-carboxamide derivative. acs.org A variety of substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides have been synthesized using this methodology for applications in the food and flavor industry. acs.org

Olefinic Transformations in Unsaturated Bicyclo[4.1.0]heptane Derivatives

The introduction of unsaturation into the bicyclo[4.1.0]heptane framework opens up a wide range of possible chemical transformations, allowing for the synthesis of complex molecular architectures. Palladium-catalyzed intramolecular coupling-cyclization reactions have been employed to synthesize 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. derpharmachemica.com These reactions typically involve the coupling of a compound like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. derpharmachemica.com The resulting unsaturated bicyclic compounds are valuable synthetic intermediates that can be used in further transformations.

The unique structural and electronic properties of the cyclopropane ring in bicyclo[4.1.0]heptane derivatives make them interesting substrates in various catalytic processes. youtube.com For instance, the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives can be a powerful strategy for the enantioselective synthesis of chiral carbocyclic frameworks. While many such reactions proceed with the opening of the cyclopropane ring, ring-retentive desymmetrization reactions have also been developed. youtube.comyoutube.com

Furthermore, visible light-induced intramolecular [2+1]-cycloadditions of nucleophilic carbenes with tethered olefins have been shown to produce bicyclo[4.1.0]heptane scaffolds. core.ac.uk These reactions are highly stereospecific and avoid the need for external photocatalysts or additives. The resulting bicyclic systems can undergo further transformations, such as ring-expansion reactions, to generate valuable heterocyclic frameworks. core.ac.uk

Photosensitized Oxygenation to Epoxy-Bicyclo[4.1.0]heptane Carboxylates

The photosensitized oxygenation of unsaturated precursors represents a key method for the synthesis of complex bicyclo[4.1.0]heptane derivatives, including epoxides. Research has shown that the photosensitized oxygenation of methyl cyclohepta-2,4,6-trienecarboxylate (I) serves as a pathway to generate epoxy derivatives of the bicyclo[4.1.0]heptane system. rsc.orgresearchgate.netrsc.org

This reaction proceeds through an initial oxygenation to yield methyl 2,5-epidioxybicyclo[4.1.0]hept-3-ene-7-carboxylate (II). rsc.orgrsc.org This intermediate can then undergo further isomerization through photolysis or thermolysis. rsc.org One of the key products identified from this process is methyl 2α,3α;4α,5α-diepoxy-cis(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate (III), whose structure has been confirmed by X-ray crystal analysis. rsc.orgresearchgate.netrsc.org The structure of this diepoxy compound features a six-membered ring where the epoxide groups are significantly tilted from the plane of the carbon atoms they incorporate. rsc.org

Additionally, the intermediate endoperoxide (II) can be transformed via hydrogenation to produce methyl 2,5-dihydroxybicyclo[4.1.0]heptane-7-carboxylate (V). rsc.orgrsc.org These transformations highlight how photosensitized oxygenation provides access to highly functionalized bicyclo[4.1.0]heptane carboxylates.

Table 1: Photosensitized Oxygenation and Subsequent Transformations

Starting Material Reaction Product(s) Reference(s)
Methyl cyclohepta-2,4,6-trienecarboxylate (I) Photosensitized Oxygenation Methyl 2,5-epidioxybicyclo[4.1.0]hept-3-ene-7-carboxylate (II) rsc.orgresearchgate.netrsc.org
Methyl 2,5-epidioxybicyclo[4.1.0]hept-3-ene-7-carboxylate (II) Photolysis / Thermolysis Methyl 2α,3α;4α,5α-diepoxy-cis(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate (III) rsc.orgrsc.org

Dimerization Processes (e.g., Diels-Alder Reactivity)

The strained ring system of bicyclo[4.1.0]heptane derivatives makes them susceptible to dimerization and cycloaddition reactions. While direct dimerization of this compound is not extensively detailed, related structures exhibit characteristic reactivity. For instance, the highly strained Bicyclo[4.1.0]hept-1,6-ene, generated from a precursor, rapidly dimerizes through an ene reaction to form two diastereomeric cyclopropenes. acs.org These dimers can then couple further to create tetrameric structures. acs.org

The bicyclo[4.1.0]heptane framework can also be constructed via cycloaddition reactions. The Diels-Alder reaction, a powerful tool in organic synthesis, has been employed to create fused bicyclic systems. In one example, a Diels-Alder cycloaddition between nucleophilic 2-azadienes and an electrophilic 2H-azirine derivative yields fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates. uminho.pt This reaction proceeds with complete endo- and regioselectivity. uminho.pt

Table 2: Dimerization and Cycloaddition Reactions

Reactant(s) Reaction Type Product(s) Reference(s)
Bicyclo[4.1.0]hept-1,6-ene Ene Dimerization Diastereomeric cyclopropene (B1174273) dimers acs.org

Diastereoselective and Enantioselective Transformations of the Bicyclo[4.1.0]heptane System

The synthesis of stereochemically defined bicyclo[4.1.0]heptane derivatives is of significant interest. The rigid framework of this system allows for high levels of stereocontrol in various transformations.

Enantioselective Transformations: A key strategy for accessing enantiomerically pure bicyclo[4.1.0]heptane derivatives is the catalytic desymmetrization of meso- starting materials. thieme-connect.comresearchgate.net Researchers have reported the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.com This reaction, a formal C(sp²)-H alkylation using a nitroalkane, is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide and produces the desired products with high enantiomeric ratios (up to 97:3 er). thieme-connect.com This method was successfully applied to the catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.comresearchgate.net

Another approach involves the asymmetric cycloisomerization of 1,6-enynes. Platinum-catalyzed cycloisomerizations of chiral ethereal 1,6-enynes can form oxabicyclo[4.1.0]heptane derivatives with high enantiospecificity, where the chirality is transferred from a propargylic stereocenter in the substrate to the cyclopropyl (B3062369) carbons of the product. nih.gov Furthermore, a bisphosphine-gold catalyzed cycloisomerization has been developed that provides excellent asymmetric induction, affording the bicyclic core of certain alkaloids in high yield and enantioselectivity. nih.gov Iridium-catalyzed carbocyclization of 1,6-enynes has also been used to synthesize enantioenriched bicyclo[4.1.0]hept-2-enes by using a chiral phosphate (B84403) counterion with the catalyst, achieving enantiomeric excesses up to 93%. researchgate.net

Diastereoselective Transformations: Diastereoselective reactions have also been developed for this system. A palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides produces 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective fashion. acs.org The reaction proceeds in good yields and is believed to involve a cationic palladium(II) species. acs.org

Table 3: Stereoselective Transformations of the Bicyclo[4.1.0]heptane System

Reaction Type Catalyst / Reagent Substrate Type Product Type Stereoselectivity Reference(s)
C(sp²)-H Alkylation Dihydroquinine-derived aminosquaramide meso-Cyclopropane-fused cyclohexene-1,4-diones Alkylated bicyclo[4.1.0]heptane diones Enantioselective (up to 97:3 er) thieme-connect.comresearchgate.net
Cycloisomerization (R)-DTBM-SEGPHOS(AuCl)₂ Acyclic 1,6-enyne Oxabicyclo[4.1.0]heptane derivative Enantioselective nih.gov
Carbocyclization Vaska's complex + Chiral silver phosphate 1,6-enynes Bicyclo[4.1.0]hept-2-enes Enantioselective (up to 93% ee) researchgate.net

Spectroscopic and Advanced Structural Elucidation of Bicyclo 4.1.0 Heptane 7 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of bicyclo[4.1.0]heptane-7-carboxylate systems. One- and two-dimensional NMR experiments provide detailed information on connectivity, stereochemistry, and the electronic environment of each nucleus.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring (at C7 and the bridgehead C1 and C6 positions) typically appear in a distinct upfield region due to the ring strain and anisotropic effects of the three-membered ring. The protons on the six-membered ring produce a complex series of multiplets further downfield. The methyl ester protons characteristically appear as a sharp singlet around 3.6-3.7 ppm.

The ¹³C NMR spectrum is equally informative, with the carbons of the cyclopropane ring appearing at unusually high field. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift (typically >170 ppm). While specific data for the parent Methyl bicyclo[4.1.0]heptane-7-carboxylate is not extensively published, analysis of closely related, substituted derivatives provides insight into the expected chemical shifts for the core structure. For instance, ¹³C NMR data for heavily substituted derivatives show the C1, C6, and C7 carbons of the bicyclo[4.1.0]heptane core resonating in the 10-25 ppm range, which is characteristic for this strained ring system universiteitleiden.nl.

Representative ¹³C NMR Chemical Shifts for a Substituted Bicyclo[4.1.0]heptane System

The following table presents data for (1S,2S,3R,4S,5R,6R)-5-(Hydroxymethyl)bicyclo[4.1.0]heptane-2,3,4-triol to illustrate typical chemical shifts for the bicyclic core.

Carbon AtomChemical Shift (δ) in ppm
C-117.6
C-612.5
C-710.4
C-269.4
C-373.6
C-471.8
C-543.3
C-8 (CH₂OH)62.9

Source: Data adapted from Scholarly Publications Leiden University universiteitleiden.nl.

Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemical Confirmation)

Two-dimensional (2D) NMR techniques are essential for confirming the complex stereochemistry of bicyclo[4.1.0]heptane systems. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the relative orientation of substituents. The NOESY spectrum maps correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.

For this compound, a key structural question is the endo or exo orientation of the methyl carboxylate group relative to the six-membered ring. A NOESY experiment can resolve this ambiguity. For example, if the ester group is in the exo position, a cross-peak would be expected between the C7 proton and protons on the "top" face of the cyclohexane (B81311) ring. Conversely, an endo configuration would show correlations to the "bottom" face protons. This technique has been successfully used to determine the configuration of complex, substituted bicyclo[4.1.0]heptane derivatives, where strong NOESY cross-peaks between specific protons on the bicyclic frame and its substituents provided definitive proof of their spatial arrangement nih.govacs.org.

Elucidation of Molecular Structure from NMR Data

The complete molecular structure is pieced together by integrating all available NMR data.

¹H and ¹³C NMR provide the chemical environment and count of unique protons and carbons.

COSY (Correlation Spectroscopy) establishes proton-proton (H-H) coupling networks, allowing for the tracing of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for identifying quaternary carbons and connecting different spin systems, such as linking the ester group to the C7 position of the cyclopropane ring.

NOESY provides through-space correlations to confirm the final 3D stereochemical structure nih.govacs.org.

Together, these experiments allow for the unambiguous assignment of every atom within the this compound molecule.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns. For this compound (C₉H₁₄O₂), the expected molecular weight is 154.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 154. The fragmentation of the parent bicyclo[4.1.0]heptane (norcarane) involves characteristic losses of methyl ([M-15]⁺), ethyl ([M-29]⁺), and ethene ([M-28]⁺·) fragments following the opening of the strained three-membered ring aip.orgnist.gov. For the methyl ester derivative, additional fragmentation pathways are expected:

Loss of a methoxy radical (·OCH₃) : leading to an acylium ion at m/z 123 ([M-31]⁺).

Loss of the carbomethoxy group (·COOCH₃) : resulting in a fragment at m/z 95 ([M-59]⁺).

McLafferty rearrangement , if sterically possible, though less common in rigid systems.

Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate the compound from a mixture and obtain its mass spectrum. This is particularly useful for analyzing reaction products or natural extracts.

Expected Mass Spectrometry Fragments for this compound

m/z ValueIdentityDescription
154[M]⁺·Molecular Ion
123[M - OCH₃]⁺Loss of the methoxy radical from the ester.
95[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
67[C₅H₇]⁺Common fragment from cyclohexyl ring cleavage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the ester group and the aliphatic C-H bonds.

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch of the ester functional group, which typically appears in the range of 1735-1750 cm⁻¹. Other significant absorptions include the C-O single bond stretches of the ester, and the C-H stretching and bending vibrations of the cyclopropane and cyclohexane rings. The C-H stretches for the strained cyclopropane ring may appear at a slightly higher frequency (around 3050 cm⁻¹) compared to the cyclohexane C-H stretches (typically below 3000 cm⁻¹).

Characteristic Infrared Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
C=O (Ester)Stretch1750 - 1735Strong
C-O (Ester)Stretch1300 - 1000Medium
sp³ C-HStretch2990 - 2850Medium-Strong
Cyclopropane C-HStretch~3050Weak-Medium

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography provides the most definitive and unambiguous proof of molecular structure, including absolute configuration and bond parameters in the solid state . This technique is the gold standard for confirming stereochemical assignments made by other methods like NMR. By diffracting X-rays off a single, well-ordered crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise location of every atom researchgate.netresearchgate.net.

For a chiral molecule like a specific stereoisomer of this compound, X-ray crystallography can determine its absolute stereochemistry. The technique has been successfully applied to various complex bicyclo[4.1.0]heptane derivatives to confirm their structures and the stereochemical outcomes of synthetic reactions nih.govresearchgate.netscispace.com. While powerful, the main limitation of this technique is the requirement to grow a suitable single crystal of the compound, which is not always feasible.

Gas-Phase Electron Diffraction (GED) for Gas-Phase Molecular Structure and Conformational Preferences of Bicyclo[4.1.0]heptane-7-carboxylate Systems

The bicyclo[4.1.0]heptane framework consists of a cyclohexane ring fused to a cyclopropane ring. The cyclohexane ring in such a fused system is known to adopt a conformation that minimizes steric and torsional strain. In the case of the parent norcarane (B1199111), the six-membered ring exists predominantly in a chair-like conformation. However, the fusion of the cyclopropane ring introduces significant strain, leading to a flattening of the chair.

The introduction of a methyl carboxylate group at the C7 position, which is the bridgehead carbon of the cyclopropane ring, is expected to influence the conformational equilibrium of the six-membered ring. The orientation of the substituent can be either syn (towards the six-membered ring) or anti (away from the six-membered ring). The relative stability of these conformers is determined by a balance of steric and electronic effects.

In related bicyclo[n.1.0]alkane systems, GED studies have revealed the impact of substituents on the ring geometry. For instance, studies on various substituted bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes have shown that the puckering of the larger ring and the orientation of substituents are coupled. It is reasonable to extrapolate that for this compound, the bulky methyl carboxylate group will have a significant impact on the conformational landscape.

The conformational preference of the ester group itself adds another layer of complexity. The orientation of the methyl group relative to the carbonyl group (s-cis vs. s-trans) can be influenced by subtle intramolecular interactions. It is anticipated that the anti conformer, where the methyl carboxylate group is directed away from the cyclohexane ring, would be sterically favored.

While experimental GED data would provide precise geometric parameters, theoretical calculations, such as density functional theory (DFT) and ab initio methods, can offer reliable predictions of the molecular structure and conformational energies. Such calculations on related 7-substituted bicyclo[4.1.0]heptane derivatives have been performed, providing insights into the likely structural parameters of this compound.

Based on these theoretical approaches and by analogy with structurally similar molecules, the key geometric parameters for the most stable conformer of this compound can be estimated.

ParameterPredicted Value
Bond Lengths (Å)
C1-C6~ 1.54
C1-C7~ 1.51
C6-C7~ 1.51
C7-C(O)~ 1.49
C=O~ 1.21
C-O~ 1.35
O-CH3~ 1.44
Bond Angles (°) **
C1-C7-C6~ 60
C1-C2-C3~ 112
C7-C(O)=O~ 125
Dihedral Angles (°) **
C6-C1-C2-C3Variable (describes ring puckering)
C1-C7-C(O)=OVariable (describes substituent orientation)

It is important to note that these values are estimations based on theoretical models and data from analogous compounds. A definitive determination of the gas-phase structure and conformational preferences of this compound would require a dedicated GED study, ideally in conjunction with high-level computational analysis. Such a study would provide a detailed picture of the intricate interplay of steric and electronic factors that govern the geometry of this bicyclic system.

Theoretical and Computational Chemistry Studies on Methyl Bicyclo 4.1.0 Heptane 7 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These methods provide detailed information about geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. youtube.com It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. youtube.com For Methyl bicyclo[4.1.0]heptane-7-carboxylate, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the calculated energy of the system. youtube.comresearchgate.net Once the optimized geometry is found, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. For instance, DFT has been used to study the electronic structure of related bicyclo[4.1.0]heptane derivatives to understand their reaction mechanisms. acs.org

Table 1: Predicted Molecular Properties for this compound

Property Value Source
Molecular Formula C₉H₁₄O₂ PubChem
Molecular Weight 154.21 g/mol PubChem
Monoisotopic Mass 154.09938 Da uni.lu

| XLogP3 (Predicted) | 2.3 | uni.lu |

This interactive table provides key predicted properties. Data sourced from computational predictions.

Ab Initio Methods: These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. They can provide highly accurate conformational energies. Studies on the parent bicyclo[4.1.0]heptane have utilized ab initio calculations to determine its structure and conformational preferences. documentsdelivered.comacs.org For the substituted ester, these methods can elucidate how the methyl carboxylate group influences the conformational equilibrium of the bicyclic system.

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. wikipedia.org This makes them much faster than ab initio or DFT methods, allowing for the study of larger molecules or for preliminary conformational searches. wikipedia.org While less accurate, they are effective for exploring the potential energy surface to identify possible low-energy conformers, which can then be re-evaluated using more rigorous methods.

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them.

For reactions involving the bicyclo[4.1.0]heptane skeleton, computational studies have been used to rationalize product formation and stereoselectivity. For example, DFT calculations have been employed to study the ring-opening reactions of related 1-bicyclo[4.1.0]heptanylmethyl radicals, determining the rate constants and showing that the ring-expansion pathway is favored both kinetically and thermodynamically. acs.orgresearchgate.net Similarly, the mechanism of C–H bond oxygenation in 1-methylbicyclo[4.1.0]heptane has been investigated, revealing the involvement of radical and cationic intermediates. acs.org These studies calculate the activation free energies for different pathways, providing a theoretical basis for observed experimental outcomes.

Thermochemical properties are essential for understanding the stability and energy content of a molecule. Quantum chemical methods can be used to calculate properties like the standard enthalpy of formation (ΔfH°), entropy, and heat capacity. These calculations often involve using isodesmic and homodesmic reactions, where the number and types of bonds are conserved, to achieve better accuracy through the cancellation of systematic errors. core.ac.uk

Table 2: Thermochemical Data for a Related Compound: Bicyclo[4.1.0]heptane-7-carboxylic acid

Property Value Method
Enthalpy of Vaporization (ΔvapH) at 298.15 K 71.4 ± 2.0 kJ/mol Gas Chromatography

| Normal Boiling Temperature (Tb) | 521.2 K | Gas Chromatography |

This table presents data for a closely related acid, as reported in a study by DergiPark. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate, rotate, and undergo conformational changes over time. Molecular Dynamics (MD) simulations model these atomic motions by applying the principles of classical mechanics.

An MD simulation for this compound would involve:

Assigning a force field (a set of parameters describing the potential energy of the system) to the molecule.

Defining initial positions and velocities for each atom.

Solving Newton's equations of motion iteratively for small time steps (typically femtoseconds).

The resulting trajectory provides a detailed view of the molecule's dynamic behavior. MD simulations are used to explore the complete conformational landscape, identifying not just stable conformers but also the pathways and energy barriers for interconversion between them. researchgate.net This can reveal the flexibility of the bicyclic ring and the rotational freedom of the methyl carboxylate substituent, information that is critical for understanding how the molecule might interact with other species or materials.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. Docking is a specific type of modeling that predicts the preferred orientation of one molecule when bound to another to form a stable complex.

While docking is heavily used in drug discovery to study protein-ligand interactions, its application is not limited to biological systems. In a non-biological context, docking and modeling can be used to study:

Host-Guest Chemistry: Predicting how this compound might fit into the cavity of a host molecule, such as a cyclodextrin or a calixarene.

Material Science: Simulating the interaction of the molecule with surfaces, polymers, or crystal lattices. This can be relevant for understanding adsorption properties, or how the molecule might act as a building block or additive in a material.

Solvent Organization: Modeling can reveal how solvent molecules arrange themselves around the solute, providing insights into solubility and the energetics of solvation.

These studies rely on scoring functions to estimate the strength of interaction (e.g., binding energy) between the two entities, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. Computational investigations, including molecular docking, can assess binding affinities and pharmacokinetic properties of identified compounds. chemmethod.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) and Comparative Molecular Field Analysis (CoMFA) on Bicyclo[4.1.0]heptane Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively applied to a series of bicyclo[4.1.0]heptane derivatives to elucidate the structural requirements for their activity as melanin-concentrating hormone receptor R1 (MCHR1) antagonists. nih.gov These computational techniques are instrumental in drug design, providing insights into the steric and electrostatic interactions between a ligand and its receptor.

A study involving a dataset of seventy-five bicyclo[4.1.0]heptane derivatives, with sixty-five molecules in the training set and ten in the test set, was conducted to build robust and predictive CoMFA and CoMSIA models. nih.govbvsalud.org The alignment of these molecules was achieved using a database alignment method. nih.gov

The CoMFA model produced statistically significant results, indicating a strong correlation between the steric and electrostatic fields of the molecules and their biological activity. nih.gov The model yielded a cross-validated q² of 0.680, a non-cross-validated R² of 0.922, and an F value of 114.351. nih.gov The predictive ability of the model was confirmed with a standard error of prediction of 0.364. nih.gov

The CoMSIA model, which evaluates similarity indices across various physicochemical properties (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields), also demonstrated strong predictive power. nih.gov This model gave a cross-validated q² of 0.639, a non-cross-validated R² of 0.953, and an F value of 92.802. nih.gov The standard error of prediction for the CoMSIA model was 0.402. nih.gov

The detailed statistical parameters for both the CoMFA and CoMSIA models are presented in the table below.

Statistical ParameterCoMFA ModelCoMSIA Model
Cross-validated q²0.6800.639
Non-cross-validated R²0.9220.953
F value114.35192.802
Standard Error of Prediction0.3640.402
Standard Error of Estimate0.1800.146
Bootstrapped R²0.9250.971

This data is based on a 3D-QSAR study on a series of bicyclo[4.1.0]heptane derivatives as MCHR1 antagonists. nih.gov

Analysis of the contour maps generated from these 3D-QSAR studies provides a visual representation of the regions around the bicyclo[4.1.0]heptane scaffold where modifications are likely to influence biological activity. researchgate.net The CoMFA and CoMSIA contour maps highlighted the importance of both steric and electrostatic contributions to the antagonist activity. nih.gov These findings suggested that the introduction of highly electronegative groups in specific substituents of the bicyclo[4.1.0]heptane structure could lead to more potent MCHR1 antagonists. nih.govresearchgate.net This data-driven approach facilitates the rational design of novel derivatives with potentially enhanced therapeutic effects. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates and Chiral Building Blocks in Complex Molecule Synthesis

The strained bicyclo[4.1.0]heptane framework of methyl bicyclo[4.1.0]heptane-7-carboxylate makes it an attractive starting material for the synthesis of complex molecular targets. The inherent ring strain of the cyclopropane (B1198618) moiety can be strategically released to drive various chemical transformations, allowing for the construction of intricate molecular skeletons. When prepared in an enantiomerically pure form, this compound serves as a valuable chiral building block, enabling the asymmetric synthesis of target molecules with high stereocontrol.

The ester functionality provides a handle for a variety of chemical modifications, including reduction, hydrolysis, and conversion to amides, which further enhances its synthetic utility. Researchers have utilized derivatives of this bicyclic ester to introduce specific stereochemistry into larger molecules, leveraging the rigid conformational nature of the bicyclo[4.1.0]heptane core to influence the stereochemical outcome of subsequent reactions. This controlled introduction of chirality is a cornerstone of modern pharmaceutical and natural product synthesis.

Scaffold for the Construction of Diverse Polycyclic Systems and Heterocycles

The bicyclo[4.1.0]heptane skeleton of this compound is a versatile scaffold for the synthesis of a wide range of polycyclic and heterocyclic systems. The cyclopropane ring can undergo ring-opening reactions, and the cyclohexane (B81311) ring can be functionalized or rearranged to generate more complex carbocyclic and heterocyclic frameworks.

For instance, enantiomerically pure bicyclo[4.1.0]heptane derivatives have been instrumental in the stereoselective synthesis of carbocyclic nucleoside analogues. nih.govacs.org In these syntheses, the bicyclic framework serves as a constrained carbocyclic replacement for the ribose sugar moiety found in natural nucleosides. The synthetic strategy often involves the elaboration of the bicyclo[4.1.0]heptane core through a series of stereocontrolled reactions to introduce the necessary functional groups and the nucleobase. nih.govacs.org Furthermore, the bicyclo[4.1.0]heptane structure is a key feature in various natural products, and synthetic approaches to these molecules often rely on the construction or utilization of this scaffold. chemrxiv.orgnih.gov The ability to access diverse polycyclic systems from this starting material is of significant interest in the development of new therapeutic agents and biologically active compounds. researchgate.netmdpi.com

Precursors for Carbohydrate Mimetics and Glycosidase Inhibitors (e.g., Carba-cyclophellitols)

A significant application of bicyclo[4.1.0]heptane carboxylate esters lies in their use as precursors for the synthesis of carbohydrate mimetics, particularly carba-sugars where the endocyclic oxygen of a sugar is replaced by a methylene group. researchgate.net These carba-sugars are often more stable towards enzymatic degradation than their natural counterparts and can act as inhibitors of carbohydrate-processing enzymes like glycosidases.

One notable class of compounds synthesized from bicyclo[4.1.0]heptane precursors are the carba-cyclophellitols. universiteitleiden.nl Cyclophellitol is a potent, mechanism-based inhibitor of retaining β-glucosidases. universiteitleiden.nl The synthesis of carba-cyclophellitols, where the epoxide oxygen of cyclophellitol is replaced by a carbon atom, has been achieved using ethyl 2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]bicyclo[4.1.0]heptane-7-carboxylate as a key intermediate. universiteitleiden.nl This synthesis showcases the utility of the bicyclo[4.1.0]heptane framework in creating complex, biologically active molecules that mimic the transition state of enzymatic reactions. universiteitleiden.nl The development of such glycosidase inhibitors is a critical area of research for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. acs.orgscispace.comvulcanchem.com

Table 1: Key Intermediates in the Synthesis of Carba-cyclophellitols

Precursor CompoundTarget Compound ClassKey Synthetic Transformation
Ethyl 2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]bicyclo[4.1.0]heptane-7-carboxylateCarba-cyclophellitolsCyclopropanation of a cyclic alkene followed by functional group manipulation
Bicyclo[4.1.0]heptane derivativesCarbocyclic Nucleoside AnaloguesStereoselective functionalization and coupling with nucleobases
Azabicyclo[4.1.0]heptane derivativesIminosugar-based Glycosidase InhibitorsRing-opening and functionalization to mimic sugar structures

Development of Novel Organocatalysts and Ligands Based on the Bicyclo[4.1.0]heptane Framework

The rigid and well-defined three-dimensional structure of the bicyclo[4.1.0]heptane skeleton makes it an attractive scaffold for the design of chiral ligands and organocatalysts. The development of new catalytic systems is a central theme in modern organic synthesis, aiming for efficient and environmentally benign chemical transformations. Chiral catalysts are particularly important for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

While the bicyclo[4.1.0]heptane framework is found in a variety of bioactive molecules and has been a target of synthetic efforts, the direct application of this compound as a precursor for novel organocatalysts or ligands is not extensively documented in the scientific literature. However, the principles of catalyst design suggest that the chiral backbone of this molecule could be functionalized to create new catalytic entities. The ester group can be converted into various functionalities, such as amines or phosphines, which are common coordinating groups in metal-based catalysts or active sites in organocatalysts. The inherent chirality of the bicyclic system could provide the necessary stereochemical control in catalyzed reactions. Further research in this area could lead to the development of novel catalytic systems based on this readily accessible chiral scaffold.

Exploration in Polymer Chemistry and Advanced Materials (e.g., as monomers or cross-linking agents)

The unique structural features of bicyclic compounds are also of interest in the field of polymer chemistry and materials science. Monomers with strained ring systems can undergo ring-opening polymerization (ROP) to produce polymers with unique properties. The bicyclo[4.1.0]heptane framework, with its inherent ring strain, presents a potential candidate for such polymerizations.

However, the direct use of this compound as a monomer or cross-linking agent in polymer synthesis is not well-established in the reviewed literature. Related bicyclic epoxides, such as 7-oxabicyclo[4.1.0]heptane, are known to undergo ring-opening polymerization to form polyethers with enhanced thermal and mechanical properties. The rigid bicyclic structure can impart desirable characteristics to the resulting polymer, such as a higher glass transition temperature and improved dimensional stability. While the carbocyclic analogue, this compound, does not possess the reactive epoxide ring, the strain in the cyclopropane ring could potentially be exploited in other types of polymerization reactions, for instance, those catalyzed by transition metals. The exploration of this compound and its derivatives in polymer chemistry remains an area with potential for future research and development of new materials.

Future Research Directions and Emerging Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic strategies for the bicyclo[4.1.0]heptane core often rely on intramolecular and intermolecular cyclization reactions nih.govcitedrive.com. Transition-metal catalysis, organocatalysis, and radical-mediated cyclizations have proven effective for constructing this framework nih.govcitedrive.comresearchgate.net. However, future research should prioritize the development of more sustainable and efficient methods specifically for derivatives like Methyl bicyclo[4.1.0]heptane-7-carboxylate.

A primary goal would be to minimize waste, reduce the use of hazardous reagents, and improve atom economy. This could involve:

Catalyst Innovation: Designing novel catalysts, perhaps based on earth-abundant metals, that can facilitate the key cyclopropanation step with higher turnover numbers and selectivity.

C-H Activation: Exploring direct C-H functionalization of cyclohexene precursors to install the carbomethoxycyclopropane unit in a single, atom-economical step, bypassing the need for pre-functionalized substrates.

Biocatalysis: Engineering enzymes to perform the stereoselective cyclopropanation of a suitable cyclohexene ester precursor, offering an environmentally benign route to enantiomerically pure products.

StrategyPotential Catalyst/SystemKey Advantage
Catalytic CyclopropanationEarth-Abundant Metal Catalysts (e.g., Iron, Copper)Reduced cost and toxicity compared to precious metals.
Direct C-H FunctionalizationRhodium or Palladium CatalystsHigh atom economy, reduced number of synthetic steps.
BiocatalysisEngineered P450 Enzymes or Carbene TransferasesHigh stereoselectivity, mild reaction conditions, green process.

Exploration of Unconventional Reactivity Patterns and Rearrangements

The high ring strain of the cyclopropane (B1198618) ring in this compound is a reservoir of chemical potential. While classical ring-opening reactions are known, future work could delve into more unconventional transformations. Research in this area could focus on transition-metal-catalyzed ring-opening/ring-expansion cascades. For instance, reacting the molecule with various π-systems (alkenes, alkynes, allenes) in the presence of a Lewis acid or transition metal catalyst could trigger rearrangements to form larger, more complex polycyclic systems.

Another avenue involves radical-mediated reactions. The development of a transition-metal-free, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes to form related azabicyclo[4.1.0]heptane derivatives highlights the potential for radical pathways rsc.orgresearchgate.net. Applying similar radical-based strategies to this compound could unlock novel functionalization patterns, such as distal C-H bond functionalization or fragmentation-recombination pathways.

Integration with Flow Chemistry and Automated Synthesis Technologies

The translation of novel synthetic routes from batch to continuous flow processing represents a significant step towards practical application. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates scalability. Future research should aim to adapt the optimal synthesis of this compound for a flow regime. This would be particularly beneficial for highly exothermic or short-lived intermediate reactions.

Furthermore, integrating flow reactors with automated synthesis platforms, incorporating real-time reaction monitoring and machine-learning algorithms for optimization, could dramatically accelerate the discovery of new derivatives and their reaction conditions. This high-throughput approach would enable the rapid exploration of a wide range of substrates and catalysts, generating large datasets to refine reaction models and predict optimal pathways for synthesizing libraries of bicyclo[4.1.0]heptane-based compounds.

Advanced Computational Design of Bicyclo[4.1.0]heptane Derivatives with Tailored Features

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. Future research can leverage Density Functional Theory (DFT) and other computational methods to design novel bicyclo[4.1.0]heptane derivatives with specific, tailored electronic and steric properties.

Key areas of computational investigation include:

Predicting Reactivity: Calculating the activation barriers for various potential ring-opening and rearrangement pathways to guide experimental efforts towards the most promising transformations.

Designing Functional Molecules: Using computational models to predict how different substituents on the bicyclo[4.1.0]heptane core will influence biological activity, for example, in designing new herbicidal agents or medicinal compounds researchgate.net.

Understanding Stereoselectivity: Modeling the transition states of catalytic reactions to understand the origins of stereoselectivity and to design catalysts that favor the formation of a single desired stereoisomer, which is crucial for pharmaceutical applications.

Computational MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesActivation energies, transition state geometries.
Quantitative Structure-Activity Relationship (QSAR)Design of Bioactive MoleculesPrediction of herbicidal or therapeutic activity.
Molecular Dynamics (MD)Catalyst-Substrate Interaction SimulationUnderstanding stereochemical control in synthesis.

Investigation into Photocatalytic and Electrocatalytic Transformations Involving the Bicyclo[4.1.0]heptane Core

Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional thermal reactions. These methods allow for the generation of highly reactive intermediates under mild conditions. Future research should explore the application of these technologies to the bicyclo[4.1.0]heptane framework.

For example, photoredox catalysis could be used to mediate radical additions across the strained C-C bonds of the cyclopropane ring or to functionalize adjacent C-H bonds. Electrosynthesis could provide a reagent-free method for driving redox-triggered ring-opening or coupling reactions. Exploring these avenues could lead to entirely new methods for modifying this compound and related structures, providing access to novel chemical space with high levels of control and sustainability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl bicyclo[4.1.0]heptane-7-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis often involves cyclopropanation of precursor alkenes using transition metal catalysts (e.g., rhodium or palladium). For example, analogous bicyclic esters have been synthesized via [2+1] cycloaddition reactions with diazo compounds. Optimization includes controlling temperature (20–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (0.5–2 mol%) to enhance regioselectivity and yield . Purification via column chromatography with ethyl acetate/hexane gradients is typical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for cyclopropane proton signals at δ 0.8–1.5 ppm (geminal coupling, J=46HzJ = 4–6 \, \text{Hz}) and ester methyl groups at δ 3.6–3.8 ppm.
  • ¹³C NMR : Cyclopropane carbons appear at δ 15–25 ppm; ester carbonyl at δ 170–175 ppm .
  • IR : Strong C=O stretch at 1720–1740 cm⁻¹ confirms the ester moiety .
  • Mass Spec : Molecular ion peak at m/zm/z 170.2 (C₉H₁₄O₂) and fragmentation patterns reflecting cyclopropane ring cleavage .

Advanced Research Questions

Q. How do experimental vapor pressure measurements for bicyclic carboxylate esters compare with predictive model calculations, and what factors contribute to discrepancies?

  • Methodological Answer : Experimental vapor pressure for bicyclic carboxylates (e.g., Bicyclo[4.1.0]heptane-7-carboxylic acid: 0.0032 mmHg at 25°C ) can deviate from group contribution models (Joback, Chickos). Discrepancies arise from:

  • Ring strain effects : Cyclopropane rings increase enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) by 2–4 kJ/mol compared to unstrained analogs.
  • Polarity : Ester groups enhance intermolecular forces, reducing vapor pressure by 10–20% versus hydrocarbons.
  • Model Limitations : Chickos et al. (1990) and Joback (1984) models show lower accuracy (r2=0.67r^2 = 0.67) for strained systems, requiring empirical corrections .

Q. What strategies are recommended for resolving contradictions in thermodynamic property data between different experimental methodologies?

  • Methodological Answer :

  • Cross-Validation : Compare gas chromatography (GC) data (using n-alkane standards) with static vapor pressure measurements .
  • Computational Refinement : Apply density functional theory (DFT) to calculate ΔHvap\Delta H_{\text{vap}} and compare with experimental GC-MS results.
  • Error Analysis : Quantify uncertainties in GC retention times (±0.5%) and static method temperature control (±0.1°C) to identify systematic biases .

Q. What computational approaches are validated for predicting the reactivity of this compound in cyclopropanation reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for cyclopropanation. For example, simulate [2+1] reactions with diazoacetates to predict regioselectivity (endo vs. exo).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, favoring endo products .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-based GIAO methods validate stereochemical outcomes .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl bicyclo[4.1.0]heptane-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.